(R)-(+)-1-Fluoro-2-octanol
CAS No.: 110270-42-3
Cat. No.: VC20803016
Molecular Formula: C8H17FO
Molecular Weight: 148.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110270-42-3 |
|---|---|
| Molecular Formula | C8H17FO |
| Molecular Weight | 148.22 g/mol |
| IUPAC Name | (2R)-1-fluorooctan-2-ol |
| Standard InChI | InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1 |
| Standard InChI Key | KLGNQHRPPLDIFC-MRVPVSSYSA-N |
| Isomeric SMILES | CCCCCC[C@H](CF)O |
| SMILES | CCCCCCC(CF)O |
| Canonical SMILES | CCCCCCC(CF)O |
Introduction
Structural Characteristics and Identification
Molecular Identity and Classification
(R)-(+)-1-Fluoro-2-octanol belongs to the family of fluorinated alcohols and is classified as a heterocyclic organic compound in chemical databases . This compound features a stereogenic center at the C-2 position, with the (R) designation indicating the specific spatial arrangement of atoms according to the Cahn-Ingold-Prelog priority rules. The (+) notation refers to its dextrorotatory property, meaning it rotates plane-polarized light in the positive (clockwise) direction.
Physical and Chemical Identifiers
The compound is uniquely identified through several standardized parameters summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 110270-42-3 |
| Molecular Formula | C8H17FO |
| Molecular Weight | 148.22 g/mol |
| IUPAC Name | (R)-(+)-1-Fluoro-2-octanol |
| Stereochemistry | R configuration |
| Optical Rotation | Positive (+) |
The compound's structure consists of an eight-carbon chain with a fluorine atom at the terminal (C-1) position and a hydroxyl group at the adjacent C-2 position . This arrangement creates the chiral center responsible for the compound's biological and chemical properties.
Synthesis and Production Methods
General Synthetic Approaches
Applications and Utilization
Research and Development Applications
The compound's stereospecific nature makes it valuable in research contexts. As a chiral building block, it can be utilized in asymmetric synthesis and as a structural component in more complex molecules. The fluorine atom, known for its unique electronic properties, can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates when incorporated into their structures.
Chemical Properties and Reactivity
Structural Features Affecting Reactivity
The presence of both a fluorine atom and a hydroxyl group in (R)-(+)-1-Fluoro-2-octanol creates an interesting reactivity profile. The fluorine atom, being highly electronegative, influences the electronic distribution within the molecule, potentially affecting the reactivity of the adjacent hydroxyl group. The chiral center at C-2 enables stereoselective reactions, making this compound potentially valuable in asymmetric synthesis.
Comparative Reactivity
When compared to similar compounds identified in the search results, such as (R)-1,2-Epoxydodecane and other fluorinated alcohols, (R)-(+)-1-Fluoro-2-octanol represents a specific case of a functionalized alkyl chain with both chirality and fluorination . The combination of these features distinguishes it from simpler alcohols or fluorinated compounds without chiral centers.
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